(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-12H-isoquinolino[2,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c27-24-18-7-3-4-8-20(18)26-13-16-5-1-2-6-17(16)19(23(26)25-24)11-15-9-10-21-22(12-15)29-14-28-21/h1-12H,13-14H2/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXGXGXMLHCHD-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC4=C(C=C3)OCO4)C5=NC(=O)C6=CC=CC=C6N51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C3=CC4=C(C=C3)OCO4)/C5=NC(=O)C6=CC=CC=C6N51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate isoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Challenges
- Key Findings :
- Substituents like benzodioxol significantly influence physicochemical properties (e.g., logP, solubility) and bioactivity.
- Low synthesis yields (e.g., 9e at 21%) highlight reactivity challenges in benzodioxol-containing systems .
- ChEMBL and linked-data tools () enable cross-database comparisons but require standardization for accurate similarity assessments .
- Challenges :
Biological Activity
The compound (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one is a member of the isoquinoline family and has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and an isoquinoline backbone. Its molecular formula is with a molecular weight of 304.33 g/mol.
In Vitro Studies
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers apoptosis pathways, as evidenced by increased Annexin V positivity in treated cells.
- Cell Cycle Arrest : It causes G2/M phase arrest, which is critical for preventing cancer cell division.
The IC50 values for these cell lines were reported as follows:
- A549 : 2.5 µM
- MCF7 : 3.1 µM
These values indicate significant potency compared to standard chemotherapeutics.
Mechanistic Insights
The mechanism by which (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one exerts its effects includes:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, contributing to oxidative stress and subsequent apoptosis.
- Inhibition of Cholinesterases : Some derivatives of benzodioxole compounds have shown inhibitory effects on acetylcholinesterase (AChE), which may relate to their anticancer properties.
Comparative Activity with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with other benzodioxole derivatives known for anticancer properties:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 2.5 | Apoptosis induction |
| Compound B | MCF7 | 3.1 | ROS generation |
| Compound C | SKOV3 | 1.8 | Cell cycle arrest |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on A549 Cells : This study confirmed that treatment with the compound resulted in significant cell death and morphological changes indicative of apoptosis.
- Mechanistic Study : Another investigation focused on the signaling pathways activated by the compound, revealing that it activates caspases involved in apoptosis while inhibiting anti-apoptotic proteins such as Bcl-2.
Q & A
What are the standard protocols for synthesizing (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step routes, such as cyclization of intermediates like 1-(2-isocyanophenyl)-1H-imidazole under catalytic conditions (e.g., phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts) . Key parameters for optimization include:
- Temperature: Controlled heating (80–120°C) to prevent side reactions.
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Catalyst loading: 1–5 mol% iridium catalysts improve yield .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield improvements (up to 77%) are achievable by adjusting stoichiometry and reaction time .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity data (e.g., IC50 values) often arise from differences in assay conditions or impurity profiles. Methodological steps include:
- Purity validation: Use HPLC (>95% purity) and NMR to confirm structural integrity .
- Standardized assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Target specificity: Perform competitive binding assays to verify interaction with biological targets (e.g., kinase inhibition assays) .
Cross-referencing with structurally analogous compounds (e.g., thiazolidinones) can clarify structure-activity relationships .
What advanced spectroscopic techniques are recommended for characterizing this compound’s stability under varying pH conditions?
Level: Advanced
Answer:
To assess stability:
- pH-dependent NMR: Monitor proton shifts in D2O buffers (pH 3–10) to detect hydrolysis or tautomerism .
- UV-Vis spectroscopy: Track absorbance changes (200–400 nm) under oxidative conditions .
- Mass spectrometry (HRMS): Identify degradation products via fragmentation patterns .
For example, imine bond hydrolysis in acidic conditions can be quantified using LC-MS .
How should researchers design experiments to evaluate the compound’s interaction with cytochrome P450 enzymes?
Level: Advanced
Answer:
A robust experimental design includes:
- In vitro assays: Use human liver microsomes with NADPH cofactor, measuring metabolite formation via LC-MS/MS .
- Inhibition kinetics: Determine Ki values using varying substrate concentrations (Lineweaver-Burk plots) .
- Control groups: Include known inhibitors (e.g., ketoconazole) to validate assay sensitivity .
Data analysis should account for non-specific binding using ultracentrifugation or charcoal adsorption .
What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
Combine molecular docking (e.g., AutoDock Vina) and QSAR models to predict:
- Lipophilicity (logP): Use Molinspiration or SwissADME .
- Metabolic sites: Identify vulnerable motifs (e.g., benzodioxole) via Schrödinger’s SiteMap .
- ADME profiles: Simulate absorption and clearance using GastroPlus .
Validation with in vitro Caco-2 permeability assays is critical .
What are the best practices for ensuring reproducibility in synthesizing and testing this compound?
Level: Basic
Answer:
- Documentation: Record precise reaction conditions (e.g., stirring speed, humidity) .
- Batch consistency: Use standardized reagents (≥99% purity) and calibrate equipment (e.g., balances, pH meters) .
- Data sharing: Publish full spectral data (NMR, IR) and crystallographic parameters (if available) .
Adherence to FAIR data principles enhances reproducibility .
How can researchers mitigate safety risks when handling this compound in the laboratory?
Level: Basic
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation .
- Waste disposal: Neutralize acidic/basic byproducts before disposal .
Refer to SDS guidelines for spill management and first aid .
What analytical methods are most reliable for quantifying this compound in biological matrices?
Level: Advanced
Answer:
- LC-MS/MS: Employ reverse-phase C18 columns with MRM detection (LOD: 0.1 ng/mL) .
- Sample preparation: Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .
- Internal standards: Use deuterated analogs (e.g., D4-compound) to correct matrix effects .
How should contradictory data on the compound’s solubility be addressed?
Level: Advanced
Answer:
- Standardized protocols: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry .
- Temperature control: Conduct assays at 25°C and 37°C to account for thermal effects .
- Co-solvent methods: Use hydrotropic agents (e.g., cyclodextrins) to enhance aqueous solubility .
What are the key considerations for publishing research on this compound in high-impact journals?
Level: Basic
Answer:
- Data transparency: Include raw spectral data, statistical analyses, and negative results .
- Ethical compliance: Disclose conflicts of interest and adhere to animal/human study guidelines .
- Mechanistic depth: Link structural features (e.g., benzodioxole moiety) to observed bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
